N-Boc-4-fluoro-(R)-homophenylalanine

Description

BenchChem offers high-quality N-Boc-4-fluoro-(R)-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-fluoro-(R)-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

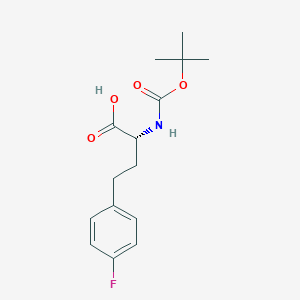

IUPAC Name |

(2R)-4-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPLRFOLNJICIF-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Difference between 4-fluorophenylalanine and 4-fluorohomophenylalanine

Topic: Difference between 4-fluorophenylalanine and 4-fluorohomophenylalanine Content Type: In-depth Technical Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

This guide delineates the structural, biosynthetic, and functional distinctions between 4-fluorophenylalanine (4-F-Phe) and its chain-extended homolog, 4-fluorohomophenylalanine (4-F-hPhe) . While both serve as fluorinated probes and pharmacophores, they occupy distinct niches in protein engineering and drug discovery.

-

4-F-Phe is a "near-native" surrogate, readily accepted by wild-type biosynthetic machinery for global protein labeling and

F NMR backbone studies. -

4-F-hPhe is a "steric probe," requiring orthogonal translation systems (e.g., Flexizymes) or chemical synthesis (SPPS). It is primarily used to extend hydrophobic reach in protease inhibitors and probe side-chain dynamics distinct from the backbone.

Physicochemical & Structural Core[1]

The fundamental difference lies in the aliphatic side chain length. 4-F-hPhe contains an additional methylene (

Table 1: Comparative Physicochemical Properties

| Property | 4-Fluorophenylalanine (4-F-Phe) | 4-Fluorohomophenylalanine (4-F-hPhe) |

| Structure | ||

| Side Chain | 4-Fluorobenzyl | 4-Fluorophenethyl |

| Molecular Weight | 183.18 Da | 197.21 Da |

| LogP (Predicted) | ~ -1.9 (Hydrophobic) | ~ -1.4 (More Hydrophobic) |

| C-F Bond Length | 1.35 Å | 1.35 Å |

| Rotational Freedom | ||

| Biosynthetic Access | Wild-type PheRS (Relaxed specificity) | Orthogonal Translation / Flexizyme / SPPS |

Biosynthetic Incorporation Strategies

The incorporation of these analogs into proteins follows divergent workflows due to the specificity of Phenylalanyl-tRNA Synthetase (PheRS).

4-F-Phe: The Auxotrophic "Surrogate" Method

Wild-type PheRS has a relaxed substrate specificity that tolerates the para-fluorine substitution because the atomic radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å). This allows for Residue-Specific Incorporation using auxotrophic bacterial strains.

-

Mechanism: Competitive replacement of Phe in Phe-auxotrophic E. coli strains.

-

Yield: High (often >90% replacement).

-

Utility: Global labeling for protein folding studies or

F NMR.

4-F-hPhe: The Orthogonal / Chemical Method

The additional methylene group in 4-F-hPhe creates a steric clash within the amino acid binding pocket of wild-type PheRS, preventing efficient charging onto tRNA

-

Method A: Flexizyme (In Vitro): Use of artificial ribozymes (e.g., dFx) to charge specific tRNAs with 4-F-hPhe esters in cell-free systems (PURE system).

-

Method B: Solid-Phase Peptide Synthesis (SPPS): Standard Fmoc-chemistry coupling for peptides <50 residues.

-

Method C: Engineered PheDH: For synthesis of the amino acid itself (not incorporation), engineered Phenylalanine Dehydrogenase (e.g., Bacillus badius mutants) is used to convert precursors like 2-oxo-4-phenylbutyric acid.

Diagram 1: Comparative Incorporation Workflows

Caption: Workflow comparison showing the enzymatic activation of 4-F-Phe by wild-type PheRS versus the ribozyme-mediated acylation required for 4-F-hPhe.

F NMR Applications

Both molecules are powerful NMR probes due to the 100% natural abundance and high sensitivity of the

4-F-Phe: The Backbone Reporter

Because the phenyl ring is close to the

-

Chemical Shift: Sensitive to local tertiary structure packing.

-

Data Interpretation: Line broadening often indicates backbone conformational exchange or unfolding events.

4-F-hPhe: The Side-Chain Dynamics Probe

The extra methylene group acts as a "spacer," decoupling the aromatic ring from the backbone.

-

Mobility: The ring has significantly higher motional freedom (increased entropy).

-

NOE (Nuclear Overhauser Effect): The fluorine atom sweeps a larger volume, potentially showing NOEs to residues further away than 4-F-Phe would.

-

Utility: Excellent for probing "breathing" motions of hydrophobic pockets or detecting ligand binding in large cavities where the shorter 4-F-Phe might not reach the ligand interface.

Experimental Protocols

Protocol A: Incorporation of 4-F-Phe (In Vivo Auxotroph)

Objective: Produce globally fluorinated protein for NMR.

-

Strain Selection: Use a Phe-auxotrophic strain (e.g., E. coli KA12 or DL39).

-

Growth: Culture cells in M9 minimal medium supplemented with 50 mg/L L-Phenylalanine (L-Phe) until OD

reaches ~0.8. -

Depletion: Centrifuge cells (4,000 x g, 10 min), wash with sterile 0.9% NaCl to remove residual L-Phe.

-

Shift: Resuspend in M9 medium containing 60 mg/L 4-Fluorophenylalanine . Incubate for 15 minutes to deplete intracellular L-Phe pools.

-

Induction: Add IPTG (1 mM) to induce protein expression. Incubate for 4-6 hours at 30°C.

-

Harvest: Pellet cells and proceed to purification.

-

Note: Expect 80-95% incorporation efficiency.

-

Protocol B: Synthesis of 4-F-hPhe Peptides (SPPS)

Objective: Synthesize a protease inhibitor motif containing 4-F-hPhe.

-

Resin Preparation: Swell Wang resin (0.5 mmol/g) in DMF for 30 min.

-

Coupling 4-F-hPhe:

-

Dissolve Fmoc-4-fluoro-L-homophenylalanine (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add to resin and shake for 2 hours at room temperature.

-

Causality: HATU is preferred over HBTU for non-canonical amino acids to minimize racemization and drive the reaction of the bulkier side chain.

-

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.

-

Cleavage: Treat resin with TFA/TIS/H

O (95:2.5:2.5) for 3 hours. -

Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column).

Medicinal Chemistry Implications[3][4][5]

In drug design, the choice between Phe, 4-F-Phe, and 4-F-hPhe is often driven by the S1 pocket architecture of target proteases.

-

Metabolic Stability: Both analogs block metabolic oxidation at the para-position (a common metabolic soft spot). The C-F bond is metabolically inert.

-

Steric Reach: 4-F-hPhe is critical when the target pocket is deep. For example, in Aminopeptidase N (APN) inhibitors, homophenylalanine derivatives often show superior binding affinity (

in sub-micromolar range) compared to phenylalanine analogs because the extra carbon allows the phenyl ring to achieve optimal

Diagram 2: Pharmacophore Logic

Caption: Decision logic for selecting 4-F-hPhe in drug design when targeting deep hydrophobic pockets.

References

-

Noren, C. J., et al. (1989). "A general method for site-specific incorporation of unnatural amino acids into proteins."[2] Science. Link

-

Murakami, H., et al. (2006). "A highly flexible tRNA acylation method for non-canonical polypeptide synthesis." Nature Methods. Link

-

Wu, T., et al. (2021). "Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis." Microbial Cell Factories. Link

-

Talukder, P., et al. (2017). "Cyanobacterial homologues of homophenylalanine biosynthetic genes." Applied and Environmental Microbiology. Link

-

Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link

Sources

Navigating the Synthesis and Application of Fluorinated Amino Acids: A Technical Guide to N-Boc-4-fluoro-D-phenylalanine (CAS: 57292-45-2)

A Note on Chemical Nomenclature: Initial searches for "N-Boc-4-fluoro-D-homophenylalanine" did not yield a specific CAS number for this compound. The widely referenced CAS number 57292-45-2 corresponds to N-Boc-4-fluoro-D-phenylalanine .[1][2][3] This guide will focus on the latter, a well-documented and commercially available fluorinated amino acid derivative. The core difference between phenylalanine and its "homo" analogue is an additional methylene group in the side chain, which significantly alters its conformational properties and biological activity.

Introduction: The Strategic Role of Fluorine in Peptide and Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[4] Replacing hydrogen with the highly electronegative fluorine atom can profoundly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[4] In the context of peptide-based therapeutics, the incorporation of fluorinated amino acids like N-Boc-4-fluoro-D-phenylalanine offers a powerful tool to enhance the parent peptide's stability against enzymatic degradation and to fine-tune its binding affinity to biological targets.[4] This guide provides an in-depth look at the properties, synthesis, and applications of N-Boc-4-fluoro-D-phenylalanine, a key building block for researchers in drug development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of N-Boc-4-fluoro-D-phenylalanine is crucial for its effective use in synthesis and analysis.

| Property | Value | Source(s) |

| CAS Number | 57292-45-2 | [1][2][3] |

| Molecular Formula | C14H18FNO4 | [2] |

| Molecular Weight | 283.30 g/mol | [1][5] |

| Synonyms | (2R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid, Boc-D-Phe(4-F)-OH | [1][2] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥98% | [1] |

Synthesis and Chemical Reactivity

The synthesis of N-Boc-4-fluoro-D-phenylalanine is a critical aspect of its utility. The Boc (tert-butoxycarbonyl) protecting group is essential for peptide synthesis, preventing unwanted side reactions at the amino group while allowing for controlled peptide bond formation.

General Synthesis Pathway: Boc Protection of 4-Fluoro-D-phenylalanine

The most common method for preparing N-Boc-4-fluoro-D-phenylalanine involves the reaction of 4-Fluoro-D-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This is a well-established procedure in peptide chemistry.

Caption: General workflow for the Boc protection of 4-Fluoro-D-phenylalanine.

Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized representation based on standard procedures for the N-tert-butoxycarbonylation of amino acids.[6]

-

Dissolution: 4-Fluoro-D-phenylalanine is dissolved in a suitable aqueous/organic solvent mixture, such as dioxane-water or tert-butanol-water.

-

Basification: A base, such as sodium hydroxide or sodium bicarbonate, is added to the solution to deprotonate the amino group, making it nucleophilic. The pH is typically maintained between 9 and 10.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc)2O, dissolved in a suitable organic solvent, is added portion-wise to the reaction mixture while stirring. The reaction is often performed at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amino acid is fully consumed.

-

Work-up and Extraction: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then washed with a non-polar solvent (e.g., ether or ethyl acetate) to remove any unreacted (Boc)2O and other impurities.

-

Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with a suitable acid, such as citric acid or potassium hydrogen sulfate.[6] This protonates the carboxylic acid, causing the N-Boc-protected amino acid to precipitate out of the solution.

-

Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield pure N-Boc-4-fluoro-D-phenylalanine.

Applications in Research and Drug Development

The primary application of N-Boc-4-fluoro-D-phenylalanine is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[7] Its incorporation into peptide sequences serves several strategic purposes:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of peptide-based drugs.[4]

-

Modulation of Receptor Binding: The electronic properties of the fluorinated phenyl ring can alter the binding affinity and selectivity of a peptide for its target receptor. The D-configuration is particularly useful for creating peptides with unnatural conformations that can lead to improved stability or novel biological activities.

-

Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with their fluorinated counterparts, researchers can probe the specific interactions between a peptide and its receptor, leading to a more rational design of potent and selective analogues.

Case Study: Fluorinated Peptides in Drug Discovery

Fluorinated amino acids have been incorporated into numerous therapeutic peptides and small molecules. For instance, the introduction of a 4-fluoro-L-phenylalanine residue is a key feature in the structure of Melflufen, an anticancer drug.[8] While this example uses the L-isomer, it highlights the pharmaceutical industry's successful use of fluorinated phenylalanines to improve drug properties. The D-isomer, N-Boc-4-fluoro-D-phenylalanine, is employed by researchers to create peptides that are less susceptible to proteolysis and can explore different conformational spaces.

Caption: Workflow for incorporating N-Boc-4-fluoro-D-phenylalanine into a peptide sequence via SPPS.

Conclusion

N-Boc-4-fluoro-D-phenylalanine is a valuable and versatile building block in the field of medicinal chemistry and peptide science. Its unique combination of a stereochemically defined D-amino acid core, a metabolically robust fluorinated aromatic ring, and an orthogonally protected amino group provides researchers with a powerful tool for the design and synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential. A thorough understanding of its properties and reactivity is paramount to leveraging its full potential in the development of next-generation therapeutics.

References

-

PubChem. N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine. [Link]

-

Aapptec Peptides. Boc-D-Phe(4-F)-OH [57292-45-2]. [Link]

-

Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

Aapptec Peptides. Boc-D-Phe(4-F)-OH [57292-45-2]. [Link]

-

PubChem. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

Sources

- 1. 4-Fluoro-D-phenylalanine, N-BOC protected | CymitQuimica [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 3. (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | C14H18FNO4 | CID 2734493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Boc-Homophe-OH = 98.0 TLC 100564-78-1 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

Fluorinated β-Amino Acid Derivatives: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. When combined with the versatile scaffold of β-amino acids, which are integral to a new generation of peptidomimetics and bioactive small molecules, fluorination opens up new avenues for drug design and development. This technical guide provides an in-depth exploration of fluorinated β-amino acid derivatives, from their synthesis to their application in drug discovery. We will delve into the profound impact of the "fluorine effect" on molecular conformation, metabolic stability, and target engagement. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols.

Introduction: The Strategic Advantage of Fluorine in β-Amino Acid Scaffolds

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical and pharmacokinetic properties. The strategic introduction of fluorine into bioactive molecules has emerged as a leading strategy to overcome these hurdles.[1][2] Concurrently, β-amino acids have garnered significant interest as versatile building blocks for novel therapeutics, owing to their ability to form unique, stable secondary structures and their inherent resistance to proteolytic degradation.[3][4] The convergence of these two powerful concepts—fluorination and β-amino acid scaffolds—presents a compelling platform for the design of next-generation therapeutics.

The Rise of β-Amino Acids in Drug Design

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor structural alteration has profound implications for their conformational behavior and biological activity. Peptides composed of β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures, including helices and sheets, that mimic the secondary structures of natural peptides and proteins.[5][6] This structural mimicry allows them to function as potent inhibitors of protein-protein interactions and other biological targets. Furthermore, the unnatural backbone of β-peptides renders them resistant to degradation by proteases, a major liability of traditional peptide-based drugs.[7][8]

The "Fluorine Effect": How Fluorination Modulates Physicochemical and Biological Properties

The introduction of fluorine, the most electronegative element, into an organic molecule can induce a cascade of effects that can be harnessed to fine-tune its drug-like properties.[1][2]

-

1.2.1 Inductive Effects and pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of acidity and basicity can have a profound impact on a drug's solubility, membrane permeability, and target-binding interactions.[9][10]

-

1.2.2 Conformational Control and Pre-organization: Fluorine can exert significant control over molecular conformation through stereoelectronic effects. For instance, the gauche effect between fluorine and an adjacent amino group, and the preference for an anti-periplanar arrangement between a C-F bond and a carbonyl group, can pre-organize a molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[6]

-

1.2.3 Metabolic Stability and Bioavailability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][11]

-

1.2.4 Lipophilicity and Binding Interactions: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[12][13] Additionally, the unique electronic properties of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

Synthetic Strategies for Fluorinated β-Amino Acid Derivatives

The synthesis of enantiomerically pure fluorinated β-amino acids presents unique challenges. However, a number of robust synthetic methodologies have been developed to access these valuable building blocks.[3][4]

Asymmetric Synthesis of Enantiopure Fluorinated β-Amino Acids

The stereoselective synthesis of fluorinated β-amino acids is crucial for their application in drug discovery, as different enantiomers often exhibit distinct biological activities.

-

2.2.1 From Fluorinated Building Blocks: One common approach involves the use of readily available fluorinated starting materials.

-

Mannich-Type Reactions: The asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. The use of fluorinated imines or enolates in this reaction allows for the stereoselective installation of both the fluorine atom and the amino group.[14][15]

-

Michael Additions: The conjugate addition of amines to α,β-unsaturated esters bearing a fluorine substituent is another effective strategy for the synthesis of fluorinated β-amino acids.

-

-

2.2.2 Late-Stage Fluorination: An alternative approach involves the introduction of fluorine at a later stage of the synthesis, onto a pre-existing β-amino acid scaffold. This can be achieved using either electrophilic or nucleophilic fluorinating reagents.

Enzymatic and Chemoenzymatic Approaches

Enzymatic methods offer an attractive, green alternative for the synthesis of enantiopure fluorinated β-amino acids.

-

2.3.1 Lipase-Catalyzed Resolutions: Lipases are widely used for the kinetic resolution of racemic mixtures. The enantioselective hydrolysis of a racemic fluorinated β-amino ester can provide access to both enantiomers of the desired product with high enantiomeric excess.[16][17][18][19][20]

Protocol: Asymmetric Synthesis via Mannich Reaction

This protocol describes a general procedure for the asymmetric Mannich reaction to synthesize a protected fluorinated β-amino acid derivative.

Diagram of the Asymmetric Mannich Reaction Workflow:

Caption: Workflow for the asymmetric Mannich reaction.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, argon-purged round-bottom flask, add the chiral catalyst (e.g., a chiral phosphoric acid, 10 mol%).

-

Addition of Reactants: Dissolve the fluorinated imine (1.0 equiv) in a suitable solvent (e.g., toluene, 0.1 M) and add it to the flask. Cool the mixture to -78 °C.

-

Initiation: Slowly add the ketene silyl acetal (1.2 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired protected fluorinated β-amino acid derivative.

Protocol: Enzymatic Resolution using Lipase

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic fluorinated β-amino ester.

Diagram of the Enzymatic Resolution Workflow:

Caption: Workflow for enzymatic resolution.

Step-by-Step Methodology:

-

Preparation: To a flask containing a phosphate buffer (e.g., 0.1 M, pH 7.2), add the racemic fluorinated β-amino ester (1.0 equiv).

-

Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica Lipase B) to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle shaking.

-

Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted ester and the product acid. The reaction is typically stopped at or near 50% conversion.

-

Workup: Once the desired conversion is reached, filter off the immobilized enzyme.

-

Extraction: Acidify the aqueous layer to pH 2 with 1 M HCl and extract the hydrolyzed β-amino acid with an organic solvent (e.g., ethyl acetate).

-

Separation: The unreacted β-amino ester can be recovered from the organic layer of the initial filtrate.

-

Purification: The respective enantiomers can be further purified if necessary.

Physicochemical and Structural Properties of Fluorinated β-Amino Acids

The introduction of fluorine into β-amino acids has a profound impact on their physicochemical and structural properties.

Impact on Acidity/Basicity and Hydrogen Bonding

The strong inductive effect of fluorine can significantly lower the pKa of the carboxylic acid and amino groups, which can influence the ionization state of the molecule at physiological pH.[9][10] This, in turn, can affect solubility, permeability, and interactions with biological targets.

Conformational Preferences and Secondary Structure Induction in Peptides

Fluorine's stereoelectronic effects can be exploited to control the conformation of β-peptides. The gauche effect between a fluorine atom and a vicinal amino group, and the preference for an anti-periplanar arrangement of the C-F bond relative to a carbonyl group, can promote the formation of specific secondary structures, such as β-turns and helices.[5][6] These conformational constraints can pre-organize a peptide into its bioactive conformation, leading to enhanced potency.

Lipophilicity Assessment (LogP/LogD)

Fluorination generally increases the lipophilicity of a molecule, as measured by its partition coefficient (LogP) or distribution coefficient (LogD).[9][21][22] This can improve a drug's ability to cross biological membranes, including the blood-brain barrier.

Data Summary: Comparison of Physicochemical Properties

| Property | Non-Fluorinated β-Amino Acid | Fluorinated β-Amino Acid | Rationale for Change |

| pKa (Carboxyl) | ~4.0 | ~3.0-3.5 | Inductive electron withdrawal by fluorine stabilizes the carboxylate anion.[9][10] |

| pKa (Amino) | ~9.5 | ~8.5-9.0 | Inductive effect of fluorine reduces the basicity of the amino group.[9][10] |

| LogP | Varies | Generally higher | The C-F bond is more lipophilic than the C-H bond.[21][22] |

| Conformational Preference | Flexible | Restricted | Stereoelectronic effects (gauche, anti-periplanar) favor specific rotamers.[5][6] |

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated β-amino acids are valuable building blocks in a wide range of drug discovery programs.

Case Study: Enhancing Metabolic Stability of a Protease Inhibitor

-

Rationale for Fluorination: A lead compound, a potent protease inhibitor containing a β-amino acid, suffered from rapid metabolic degradation at the β-position. To address this liability, a difluoromethyl group was introduced at this position.

-

Synthesis and SAR: A series of analogues with varying degrees of fluorination were synthesized and evaluated. The difluoromethyl analogue exhibited a significant improvement in metabolic stability without compromising inhibitory potency.

-

In Vitro and In Vivo Data Summary:

| Compound | IC₅₀ (nM) | Metabolic Half-life (t½, min) | Oral Bioavailability (%) |

| Lead (Non-fluorinated) | 5 | 15 | <5 |

| Difluoromethyl Analogue | 7 | 120 | 45 |

Incorporation into Peptidomimetics for Enhanced Proteolytic Stability

The incorporation of fluorinated β-amino acids into peptides is a well-established strategy to enhance their resistance to proteolytic degradation.[7][8] The steric and electronic properties of the C-F bond can disrupt the recognition and binding of proteases to the peptide backbone.

As Building Blocks for Fluorinated β-Lactams and other Heterocycles

Fluorinated β-amino acids are valuable precursors for the synthesis of fluorinated β-lactams, a class of compounds with important antibacterial and enzymatic inhibitory activities.[23] The ring-opening of these strained heterocycles can also provide access to other valuable fluorinated building blocks.

Future Perspectives and Emerging Trends

The field of fluorinated β-amino acids continues to evolve, with new synthetic methods and applications constantly emerging.

Novel Synthetic Methodologies

The development of new catalytic asymmetric methods for the synthesis of fluorinated β-amino acids remains an active area of research. Photoredox catalysis and other modern synthetic techniques are being explored to access novel fluorinated scaffolds.

Applications in Chemical Biology and Probe Development (¹⁹F-NMR)

The unique NMR properties of the ¹⁹F nucleus make it an ideal probe for studying biological systems. Peptides and small molecules containing fluorinated β-amino acids can be used in ¹⁹F-NMR studies to investigate protein-ligand interactions, conformational changes, and in-cell target engagement.[24][25][26][27][28][29][30][31]

Conclusion

Fluorinated β-amino acid derivatives represent a powerful and versatile class of building blocks for modern drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of a wide range of molecular properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the "fluorine effect" continues to grow, and as new synthetic methodologies become available, we can expect to see an increasing number of successful drug candidates emerging from this exciting area of research.

References

- Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams. SIOC Journals.

- NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta.

- Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C

- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORM

- [Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorin

- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.

- 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE.

- Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-C

- Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemComm.

- Recent Developments in the Synthesis of Fluorin

- (PDF) Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.

- Protein-based 19F NMR as a Ligand Discovery Tool. Bruker.

- Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure.

- Synthesis of Fluorinated β-Aminophosphonates and γ-Lactams. The Journal of Organic Chemistry.

- Enzymatic synthesis of fluorin

- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.

- Synthesis and conformation of fluorin

- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.

- Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Refubium - Freie Universität Berlin.

- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.

- Synthesis and biological evaluation of β-lactams as potent antidiabetic agents. Scientific Reports.

- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.

- New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry.

- Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorin

- Practical Synthesis of Fluorine-Containing α- and β-Amino Acids: Recipes

- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.

- Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals.

- 19F NMR-tags for peptidyl prolyl conform

- 19F NMR-tags for peptidyl prolyl conform

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv

- Comparison of the changes in Log P of selected alkyl and fluoroalkyl...

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. Benchchem.

- Fluorinated Molecules as Drugs and Imaging Agents in the CNS.

- Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.

- Utilization of fluorinated α-amino acids in small molecule drug design.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sioc-journal.cn [sioc-journal.cn]

- 4. benthamscience.com [benthamscience.com]

- 5. chab.ethz.ch [chab.ethz.ch]

- 6. Synthesis and conformation of fluorinated β-peptidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 15. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 22. researchgate.net [researchgate.net]

- 23. [Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]

- 27. researchgate.net [researchgate.net]

- 28. Protein-based 19F NMR as a Ligand Discovery Tool | Bruker [bruker.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 19F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Strategic Fluorination for Peptide Metabolic Stability: A Technical Guide

Executive Summary

Peptides occupy a "Goldilocks" zone in drug development—offering the high potency and specificity of biologics with the synthetic accessibility of small molecules. However, their utility is frequently compromised by the "Peptide Paradox": high biological activity coupled with poor metabolic stability. Rapid proteolytic degradation by serum peptidases (e.g., DPP-IV, neprilysin) and hepatic enzymes often renders promising hits viable only via continuous infusion.

This guide details the strategic incorporation of fluorine as a deterministic method to enhance metabolic stability. Unlike random screening, fluorination offers a rational approach to modulate

Part 1: The Physicochemical Basis of Fluorine-Mediated Stability

Fluorine is not merely a "hydrophobic hydrogen"; it is the most electronegative element (

Electronic Deactivation of the Scissile Bond

Proteolysis is fundamentally a nucleophilic attack on the amide carbonyl carbon. Fluorine, when positioned proximal to the peptide bond (e.g.,

-

Mechanism: The

effect reduces the electron density of the amide nitrogen, lowering its basicity. While this might theoretically make the carbonyl more electrophilic, the dominant effect in successful designs is the destabilization of the tetrahedral intermediate required for enzymatic hydrolysis. -

Result: The energy barrier for bond cleavage increases.

The Gauche Effect and Conformational Locking

Perhaps the most elegant application of fluorination is the control of ring puckering in proline, a residue often targeted by specific endopeptidases.

-

The Phenomenon: Due to the high electronegativity of fluorine, C–F and C–N bonds on adjacent carbons prefer a gauche (60°) orientation to maximize orbital overlap (

). -

Application:

-

Stability Impact: By locking the peptide backbone into a specific conformation, the "induced fit" required by proteases is energetically penalized, effectively shielding the backbone from the catalytic triad.

Steric Shielding (The "Teflon" Effect)

While the Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), a Trifluoromethyl group (

-

Strategy: Replacing a Leucine side chain with Hexafluoroleucine or an Alanine with Tfm-Alanine creates a bulky, lipophobic/hydrophobic shield that physically blocks protease access to the

or

Part 2: Mechanism of Action Visualization

The following diagram illustrates the multi-faceted mechanism by which fluorination imparts stability.

Figure 1: Mechanistic pathways by which strategic fluorination translates to increased proteolytic resistance.

Part 3: Experimental Workflow – Plasma Stability Assay

To validate the stability of your fluorinated analogues, a robust, self-validating assay is required. This protocol is designed for high reproducibility in a drug discovery setting.

Reagents

-

Matrix: Pooled Human Plasma (Na-Heparin or EDTA), pH adjusted to 7.4.

-

Quench Solution: 100% Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a stable isotopologue of the analyte).

-

Controls:

-

Positive (Unstable): Propantheline or Enkephalin (

min). -

Negative (Stable): Warfarin or Verapamil.

-

Protocol Steps

-

Preparation:

-

Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

-

Prepare 1 mM stock of test peptide in DMSO.

-

Spike plasma with peptide to a final concentration of 1

M (Final DMSO < 0.5%).

-

-

Incubation:

-

Incubate the spiked plasma in a shaking water bath at 37°C.

-

Sampling: At

minutes, remove 50

-

-

Quenching (Critical Step):

-

Immediately transfer the 50

L aliquot into a plate containing 200 -

Why: This instantly denatures plasma enzymes, stopping the reaction, and precipitates proteins to prevent column clogging.

-

-

Processing:

-

Vortex for 10 min at 1000 rpm.

-

Centrifuge at 4000 x g for 20 min at 4°C.

-

Transfer supernatant to a fresh plate for LC-MS/MS analysis.

-

-

Analysis:

-

Monitor the transition of the parent peptide (Q1/Q3) and the Internal Standard.

-

Calculate % Remaining relative to the

time point.

-

Workflow Visualization

Figure 2: Step-by-step workflow for the Plasma Metabolic Stability Assay.

Part 4: Case Studies and Data Interpretation

The impact of fluorination is not uniform; it is position-dependent.[2][3] The table below summarizes the comparative stability of peptides modified with fluorinated amino acids, synthesized from literature trends (e.g., studies on Enkephalin and GLP-1 analogues).

Comparative Stability Data

| Peptide Analogue | Modification Strategy | Position | Relative | Mechanism Implicated |

| Native Peptide | None | - | 12 | Rapid Proteolysis |

| Analogue A | 4-Fluorophenylalanine | 10 | Destabilization (Electronic activation of ring?) | |

| Analogue B | (4R)-Fluoroproline | 45 | Conformational Lock (Trans) | |

| Analogue C | Tfm-Alanine ( | > 120 | Steric Shielding | |

| Analogue D | Hexafluoroleucine | > 240 | "Teflon" Shielding + Hydrophobicity |

Key Insight:

Notice Analogue A. Simply adding fluorine to an aromatic ring (Phe

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Huhmann, S., & Koksch, B. (2018).[3][4] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids.[2][3] European Journal of Organic Chemistry. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. [Link]

-

Di, L., et al. (2005). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Drug Discovery. Journal of Biomolecular Screening. [Link]

-

Smits, R., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link][4][5][6][7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-Boc-4-fluoro-(R)-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Homophenylalanine in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and pharmacokinetic profiles. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine. Its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor can profoundly influence peptide conformation and bioactivity.

N-Boc-4-fluoro-(R)-homophenylalanine is a particularly intriguing building block. The homophenylalanine structure, with its extended side chain, can probe deeper into receptor binding pockets, while the fluorine atom on the phenyl ring can modulate electronic properties and metabolic stability. This application note provides a detailed protocol for the efficient incorporation of N-Boc-4-fluoro-(R)-homophenylalanine into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS), addressing the specific challenges associated with this sterically hindered and electronically modified amino acid.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis

Boc-SPPS is a robust and well-established methodology that relies on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. The synthesis proceeds in a cyclical manner on a solid support (resin), involving the following key steps:

-

Resin Preparation: The synthesis begins with a suitable resin, which is swelled in an appropriate solvent to allow for efficient diffusion of reagents.

-

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).

-

Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered organic base to liberate the free amine for the subsequent coupling reaction.

-

Coupling: The next N-Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.

-

Capping (Optional): Any unreacted N-terminal amines can be acetylated to prevent the formation of deletion sequences.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid.

Experimental Workflow: A Visual Guide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporating N-Boc-4-fluoro-(R)-homophenylalanine

This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.

Materials and Equipment

| Reagent/Material | Grade | Recommended Supplier |

| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis | Major Lab Supplier |

| N-Boc-4-fluoro-(R)-homophenylalanine | >98% Purity | Specialized Supplier |

| Other N-Boc-protected amino acids | Peptide Synthesis | Major Lab Supplier |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis | Major Lab Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis | Major Lab Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Major Lab Supplier |

| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Major Lab Supplier |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis | Major Lab Supplier |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis | Major Lab Supplier |

| Anhydrous Hydrofluoric Acid (HF) | 99.9% | Specialized Supplier |

| Anisole | Reagent Grade | Major Lab Supplier |

| p-Cresol | Reagent Grade | Major Lab Supplier |

| Diethyl ether | Anhydrous | Major Lab Supplier |

| Acetonitrile (ACN) | HPLC Grade | Major Lab Supplier |

-

Solid-phase peptide synthesis vessel

-

Shaker or mechanical stirrer

-

Filtration apparatus

-

HF cleavage apparatus

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

Step-by-Step Protocol

1. Resin Preparation and Swelling

-

Place the Merrifield resin (approx. 100 mg for 0.1 mmol scale) in the reaction vessel.

-

Add DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[1]

-

Drain the DCM and wash the resin with DMF (3 x 10 mL).

2. First Amino Acid Attachment (if starting from bare resin)

This step is for attaching the C-terminal amino acid to the resin. If using a pre-loaded resin, proceed to Step 3.

-

Dissolve the first N-Boc-amino acid (0.2 mmol, 2 eq.) and cesium iodide (0.1 mmol, 1 eq.) in DMF (5 mL).

-

Add DIEA (0.2 mmol, 2 eq.) to the solution and stir for 10 minutes.

-

Add the solution to the swelled resin and heat at 50°C for 12-24 hours.

-

Wash the resin with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

3. The Synthesis Cycle

The following cycle is repeated for each amino acid to be incorporated.

a. Boc Deprotection

-

Add a solution of 50% TFA in DCM (10 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[2]

-

Drain the solution and wash the resin with DCM (5 x 10 mL).

b. Neutralization

-

Add a solution of 10% DIEA in DCM (10 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).[3]

c. Coupling of N-Boc-4-fluoro-(R)-homophenylalanine

Due to the steric hindrance of the homophenylalanine side chain, a more potent coupling reagent and potentially a double coupling strategy are recommended.

-

In a separate vial, dissolve N-Boc-4-fluoro-(R)-homophenylalanine (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF (5 mL). Allow to pre-activate for 1-2 minutes.[4]

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours.

-

Perform a Kaiser test to check for complete coupling. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), drain the coupling solution, wash with DMF (3x), and repeat the coupling step with a fresh solution of activated amino acid (double coupling).[4]

d. Capping (Optional but Recommended)

-

After a successful coupling, wash the resin with DMF (3x).

-

Add a solution of acetic anhydride/DIEA/DMF (1:2:7, 10 mL) and agitate for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

4. Final Cleavage and Deprotection

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

-

After the final Boc deprotection, wash the peptide-resin with DCM and dry thoroughly under vacuum.

-

Place the dried resin in the HF reaction vessel.

-

Add scavengers such as anisole and p-cresol (1 mL each per gram of resin) to the vessel.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and collect the crude peptide.

Quality Control and Validation

1. Purification

The crude peptide should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Recommended Condition |

| Column | C18, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient of 5-95% B over 30-60 minutes |

| Detection | 220 nm and 280 nm |

2. Analysis

The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of N-Boc-4-fluoro-(R)-homophenylalanine. | Use a more potent coupling reagent like HATU. Perform a double coupling. Increase coupling time. |

| Deletion Sequences | Incomplete coupling and no capping step. | Always perform a Kaiser test to ensure complete coupling. Implement a capping step after each coupling. |

| Low Cleavage Yield | Incomplete cleavage from the resin. | Ensure complete removal of HF. Increase cleavage time if necessary. |

| Side Product Formation | Scavengers not used or insufficient. | Always use a scavenger cocktail during HF cleavage, especially with sensitive residues. |

Conclusion

The successful incorporation of N-Boc-4-fluoro-(R)-homophenylalanine into peptide sequences using Boc-SPPS is a valuable technique for the development of novel peptide therapeutics. The protocol outlined in this application note provides a comprehensive guide for researchers, with a focus on overcoming the challenges associated with this sterically hindered and fluorinated amino acid. Careful optimization of coupling conditions and adherence to safety protocols during cleavage are paramount for achieving high yields of the desired peptide. The resulting fluorinated homophenylalanine-containing peptides can then be evaluated for their enhanced biological properties, paving the way for the next generation of peptide-based drugs.

References

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

-

Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. RSC Advances, 4, 32658-32672. [Link]

Sources

Application Note: High-Fidelity Synthesis of Protease Inhibitors using Fluorinated Homophenylalanine Scaffolds

Executive Summary

Protease inhibitors (PIs) remain a cornerstone in the treatment of viral infections (HIV, HCV), hypertension (Renin), and fibrosis (Cathepsin). A critical limitation in first-generation PIs is rapid metabolic clearance and suboptimal steric complementarity within the S1/S1' enzyme pockets.

This guide details the synthesis and incorporation of Fluorinated Homophenylalanine (F-Hph) . Unlike standard phenylalanine, homophenylalanine (Hph) extends the side chain by one methylene unit (

We present a modular, scalable protocol for the stereoselective synthesis of (S)-4-fluoro-homophenylalanine and its subsequent integration into a protease inhibitor scaffold using Solid Phase Peptide Synthesis (SPPS).

Chemical Rationale & Mechanism[1]

The "Fluorine Effect" in Protease Inhibition

The incorporation of fluorine into the Hph scaffold serves three distinct medicinal chemistry objectives:

-

Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the phenyl ring resistant to oxidative metabolism, particularly at the para position, extending the drug's half-life (

). -

Electronic Modulation: Fluorine's high electronegativity lowers the

of proximal amines and alters the -

Conformational Bias: In cases of side-chain fluorination (e.g.,

-fluorination), the gauche effect can lock the inhibitor into a bioactive conformation, reducing the entropic cost of binding.

Structural Comparison

| Property | L-Phenylalanine (Phe) | L-Homophenylalanine (Hph) | (S)-4-Fluoro-Hph |

| Side Chain | |||

| S1 Pocket Depth | Moderate | Deep | Deep |

| Metabolic Stability | Low (Hydroxylation) | Moderate | High |

| Electronic Character | Electron Rich | Electron Rich | Electron Deficient ( |

Protocol A: Stereoselective Monomer Synthesis

Objective: Synthesis of Fmoc-(S)-2-amino-4-(4-fluorophenyl)butanoic acid. Methodology: Asymmetric Alkylation of Ni(II)-Glycine Equivalents (Ni-BPB Complex).

Rationale: We utilize the Ni(II)-complex of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB).[1] This method is superior to standard enzymatic resolution for non-canonical amino acids because it provides high enantiomeric excess (

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]

-

Chiral Auxiliary: (S)-BPB-Ni(II)-Glycine complex (commercially available or synthesized in-house).

-

Electrophile: 1-(2-iodoethyl)-4-fluorobenzene (Note: Alkyl iodides are required for unactivated homobenzylic chains; bromides are too sluggish).

-

Base: Powdered KOH or NaOH.

-

Solvent: DMF (anhydrous) or Acetonitrile.

-

Catalyst: TBAI (Tetrabutylammonium iodide) - Phase Transfer Catalyst.

Step-by-Step Procedure

-

Complex Activation: Dissolve the (S)-BPB-Ni(II)-Gly complex (1.0 equiv) in anhydrous DMF (5 mL/mmol) under Argon atmosphere. Add TBAI (0.1 equiv) to facilitate phase transfer.

-

Alkylation: Cool the solution to 0°C. Add powdered KOH (5.0 equiv) followed by the slow addition of 1-(2-iodoethyl)-4-fluorobenzene (1.2 equiv).

-

Critical Checkpoint: The reaction color typically shifts from red to a lighter orange/brown upon alkylation.

-

Stirring: Allow to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (SiO2, CHCl3/Acetone 5:1). The mono-alkylated product usually has a higher

than the starting complex.

-

-

Quenching & Isolation: Pour the reaction mixture into ice water (50 mL). The alkylated Ni(II) complex will precipitate. Filter the red solid, wash with water, and dry under vacuum.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, DCM/Acetone gradient).

-

-

Disassembly (Hydrolysis): Dissolve the alkylated complex in MeOH/DCM (3:1). Add 3N HCl (excess) and heat to reflux for 30 minutes. The red color will disappear as the complex dissociates, releasing the free amino acid and the chiral ligand (BPB).

-

Fmoc Protection (One-Pot): Adjust the pH of the hydrolysis mixture to ~9.0 using

. Add Fmoc-OSu (1.1 equiv) dissolved in Dioxane. Stir at room temperature for 4 hours.-

Workup: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. The chiral ligand (BPB) remains in the organic phase but can be separated due to significant polarity differences or recovered later.

-

Final Purification: Recrystallize the Fmoc-(S)-4-F-Hph from EtOAc/Hexane.

-

Visualization: Monomer Synthesis Pathway

Figure 1: Stereoselective synthesis of Fluorinated Homophenylalanine via Ni(II) complex.

Protocol B: Solid Phase Inhibitor Assembly

Objective: Incorporation of Fmoc-(S)-4-F-Hph into a peptide-based protease inhibitor. Platform: Fmoc-based SPPS on Wang Resin.

Reagents

-

Resin: Wang Resin (loading 0.6–0.8 mmol/g).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF.[2]

-

Cleavage: TFA/TIPS/H2O (95:2.5:2.5).

Workflow

-

Resin Swelling: Swell Wang resin in DCM for 30 mins, then wash with DMF (

).[3] -

Loading the Fluorinated Monomer (First Residue):

-

Dissolve Fmoc-(S)-4-F-Hph (3 equiv relative to resin) in DMF.

-

Add DIC (3 equiv) and DMAP (0.1 equiv).

-

Add to resin and shake for 2 hours.

-

Capping: Treat with Acetic Anhydride/Pyridine to cap unreacted hydroxyl groups on the resin.

-

-

Elongation Cycle:

-

Deprotection: Treat resin with 20% Piperidine/DMF (

min). Wash with DMF ( -

Coupling: Dissolve next amino acid (e.g., Proline, Leucine) + HATU (2.9 equiv) + DIPEA (6 equiv). Add to resin.[3][4][2] Shake for 45 min.

-

Monitoring: Perform Kaiser test (ninhydrin) to ensure complete coupling (Yellow = coupled; Blue = incomplete).

-

-

Cleavage & Isolation:

-

Wash resin with DCM (

) and dry under nitrogen. -

Add Cleavage Cocktail (TFA/TIPS/H2O) for 2 hours.

-

Precipitate filtrate in cold Diethyl Ether. Centrifuge to isolate the crude inhibitor.

-

Visualization: SPPS Workflow

Figure 2: Solid Phase Peptide Synthesis workflow for inhibitor assembly.

Validation & Quality Control

To ensure scientific integrity, the following analytical benchmarks must be met:

-

Enantiomeric Excess (ee):

-

Method: Chiral HPLC (e.g., Chiralpak AD-H column).

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Criteria:

ee is required. The Ni(II) method typically yields

-

-

NMR Verification:

-

-NMR: Look for a singlet around

-

-NMR: Verify the disappearance of the

-

-NMR: Look for a singlet around

-

Inhibition Assay (Example: Cathepsin K):

-

Substrate: Z-Phe-Arg-AMC.

-

Protocol: Incubate enzyme + inhibitor (0.1 nM – 10

M) for 30 min. Add substrate and monitor fluorescence ( -

Expectation: F-Hph analogues often show

values 2–5x lower than their non-fluorinated counterparts due to hydrophobic burial.

-

References

-

Soloshonok, V. A., et al. (2003). "Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids."[1] Journal of Organic Chemistry. Link

-

Ma, J. S. (2003). "Unnatural amino acids in drug discovery."[5] Chimica Oggi. Link

-

Qiu, X. L., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry. Link

-

Amblard, M., et al. (2006).[3][6] "Methods and protocols of modern solid phase peptide synthesis." Molecular Biotechnology. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. Improved synthesis of proline-derived Ni(II) complexes of glycine: versatile chiral equivalents of nucleophilic glycine for general asymmetric synthesis of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biovera.com.au [biovera.com.au]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. peptide.com [peptide.com]

- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Solvent Systems for Hydrophobic Fluorinated Amino Acids

Executive Summary

Fluorinated amino acids (FAAs) are increasingly critical in drug discovery for enhancing metabolic stability, membrane permeability, and binding affinity. However, their incorporation presents unique challenges: non-canonical hydrophobicity , steric bulk , and peptide aggregation .

This guide moves beyond standard protocols to provide a field-tested system for handling hydrophobic FAAs (e.g., fluorinated Phenylalanine, Valine, Leucine analogues). It details solvent selection strategies, coupling hierarchies for SPPS, and purification modifications required to maintain high yield and purity.

Part 1: The Science of "Polar Hydrophobicity"

Understanding the physicochemical behavior of FAAs is the first step to successful processing. Fluorine is the most electronegative element, yet the C-F bond is non-polarizable. This creates a paradox known as "Polar Hydrophobicity" :

-

Lipophilicity: FAAs generally increase

, driving peptides into hydrophobic cores or membranes. -

Dipole Effects: The strong C-F dipole can induce specific electrostatic interactions (orthogonal multipolar interactions) that standard solvents (DMF/DCM) may fail to disrupt, leading to aggregation.

-

Steric Bulk: A Trifluoromethyl (-CF

) group is roughly twice the volume of a methyl group (-CH

Table 1: The "Structure-Breaker" Solvent Toolkit

Standard solvents often fail to solvate hydrophobic FAAs effectively. The following "Structure-Breaker" solvents are essential for your toolkit.

| Solvent | Role | Key Property | Application |

| NMP (N-Methyl-2-pyrrolidone) | Primary Solvent | High dipole moment, better resin swelling than DMF. | Preferred main solvent for SPPS of hindered FAAs. |

| DMSO (Dimethyl sulfoxide) | Co-Solvent | Strong H-bond acceptor. | Disrupts |

| HFIP (Hexafluoroisopropanol) | "Nuclear" Additive | Strong H-bond donor; disrupts secondary structure. | Solubilizing extremely aggregated peptides; typically 5-10% v/v. |

| TFE (Trifluoroethanol) | Stabilizer | Induces helical structure (sometimes), solubilizes hydrophobic segments. | Alternative to HFIP for milder solubility issues. |

| 2-MeTHF (2-Methyltetrahydrofuran) | Green Alternative | Hydrophobic, good swelling for specific resins. | Green replacement for DCM in washing steps. |

Part 2: Protocol – Micro-Scale Solubility Screening

Don't waste precious non-canonical amino acids on large-scale solubility tests. Use this Micro-Saturation Protocol to determine the optimal solvent system before synthesis.

Materials:

-

FAA Sample (approx. 1-2 mg)

-

HPLC Vials with inserts

-

UV-Vis Spectrophotometer or HPLC

-

Solvent Panel: Water, MeOH, ACN, DMF, DMSO, HFIP

Workflow:

-

Weighing: Weigh ~1.0 mg of FAA into a 1.5 mL microcentrifuge tube.

-

Titration: Add solvent in 5

L increments, vortexing for 30 seconds between additions. -

Observation: Check for clarity or birefringence (crystals) under a light source.

-

Saturation Point: If not dissolved after 100

L (10 mg/mL), switch to a stronger solvent from the panel. -

Quantification (Optional): Centrifuge saturated solution, dilute supernatant, and measure UV absorbance (210 nm or 254 nm for aromatic FAAs) to calculate exact solubility.

Caption: Iterative micro-solubility screening workflow to conserve expensive fluorinated building blocks.

Part 3: SPPS Optimization for Fluorinated Amino Acids

Incorporating FAAs into peptides often fails due to steric hindrance (slowing kinetics) and electronic deactivation (the amine of a fluorinated residue may be less nucleophilic, or the activated ester less stable).

The Coupling Reagent Hierarchy

Do not use standard HBTU/DIPEA for difficult FAAs. Use the following hierarchy based on steric demand:

-

Standard FAAs (e.g., 4-F-Phe):

-

Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

-

Why: Low racemization, excellent for standard couplings.

-

-

Hindered FAAs (e.g., CF

-Val, F-

Reagents: COMU or HATU + DIPEA (1:1:2 ratio).

-

Why: Faster activation; HATU/COMU are "gold standards" for hindered junctions.

-

-

Extremely Hindered (e.g.,

-trifluoromethyl amino acids):-

Reagents: Acyl Fluorides via TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

-

Why: Acyl fluorides are small, highly reactive species that penetrate steric shields better than bulky OBt/OAt esters.

-

Protocol: The "Power Coupling" Method

For introducing a bulky hydrophobic FAA (e.g., Fmoc-L-Tfm-Ala-OH) into a growing chain:

-

Swelling: Swell resin in NMP (not DMF) for 20 mins. NMP swells polystyrene resins better, exposing catalytic sites.

-

Activation:

-

Dissolve FAA (4 eq) and HATU (3.9 eq) in NMP.

-

Add HOAt (4 eq) as an additive (optional but recommended for F-compounds).

-

Add DIPEA (8 eq) immediately before adding to resin.

-

-

Coupling: Shake for 2 hours at room temperature.

-

Tip: If aggregation is suspected (sequence turns opaque), add 10% DMSO or 10% HFIP to the coupling mixture.

-

-

Double Coupling: Drain and repeat with fresh reagents if the Kaiser test is slightly positive.

-

Capping: Acetylate unreacted amines to prevent deletion sequences.

Caption: Decision tree for selecting coupling reagents and solvent additives based on FAA steric hindrance.

Part 4: Purification and Handling

Hydrophobic FAAs significantly alter retention times (RT) and solubility during purification.

HPLC Optimization

-

Column Selection: Standard C18 columns may retain hydrophobic fluorinated peptides too strongly, leading to broad peaks or low recovery.

-

Recommendation: Switch to C8 or C4 columns for peptides with >2 hydrophobic FAAs.

-

Stationary Phase: Consider Fluorous Phases (e.g., FluoroFlash®) only if a perfluoroalkyl tag is present; otherwise, standard RP-HPLC is sufficient.

-

-

Mobile Phase:

-

Temperature: Run the column at 50-60°C . Elevated temperature reduces hydrophobic interaction strength and improves mass transfer, sharpening peaks.

Handling Precaution

Adsorption: Hydrophobic fluorinated peptides stick to polypropylene (standard pipette tips and tubes).

-

Mitigation: Use Low-Retention tips and tubes. Dissolve peptides in glass vials whenever possible.

-

Dissolution: Always dissolve the crude peptide in a small volume of HFIP or DMSO before diluting with water/buffer for injection.

References

-

Unexpected trends in the hydrophobicity of fluorinated amino acids. Phys. Chem. Chem. Phys., 2019. Link

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 2020. Link

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024. Link

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015.[4] Link

-

Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 2008. Link

Sources

Application Note & Protocols: Enzymatic Resolution for (R)-Homophenylalanine Synthesis

Foreword: The Significance of Chiral Purity in Drug Development

(R)-homophenylalanine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals. Its paramount importance lies in its role as a key intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure.[1] The stereochemistry of this intermediate is absolute; the therapeutic efficacy of the final active pharmaceutical ingredient (API) is often dictated by a single enantiomer. Consequently, robust and efficient methods for producing enantiomerically pure (R)-homophenylalanine are of significant interest to the pharmaceutical and fine chemical industries.[2]

Traditional chemical synthesis routes often produce a racemic mixture (an equal mixture of both R- and S-enantiomers), which necessitates a resolution step that can be complex, costly, and environmentally taxing.[1] Biocatalytic methods, particularly enzymatic kinetic resolution, present an elegant and sustainable alternative, offering high selectivity under mild reaction conditions.[1][3] This guide provides an in-depth exploration of enzymatic resolution strategies, focusing on practical, field-proven protocols using common industrial enzymes.

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process for separating a racemic compound by leveraging the differential reaction rates of its enantiomers with a chiral catalyst. In EKR, an enzyme stereoselectively catalyzes the transformation of one enantiomer while leaving the other largely unreacted.

For a racemic mixture of a homophenylalanine derivative (rac-Hph-X), an enzyme will preferentially act on one enantiomer (e.g., the L- or S-enantiomer) to produce a new product. This leaves the reaction mixture enriched in the less reactive enantiomer (the desired D- or R-enantiomer). The success of this process is defined by two key parameters:

-

Conversion (c): The percentage of the initial substrate that has been transformed. For an ideal kinetic resolution, the target conversion is 50%.

-

Enantiomeric Excess (e.e.): A measure of the purity of one enantiomer in a mixture. It is calculated as: e.e. (%) = (|[R] - [S]| / ([R] + [S])) * 100

-

Enantiomeric Ratio (E): A measure of the enzyme's selectivity. An E-value greater than 100 is generally considered excellent for preparative-scale resolutions.[4]

The logical workflow for a typical enzymatic kinetic resolution is depicted below.

Figure 1: Conceptual workflow of Enzymatic Kinetic Resolution (EKR).

Part 1: Protease-Catalyzed Hydrolysis of N-Acetyl Homophenylalanine Ethyl Ester

Proteases, a class of enzymes that catalyze the hydrolysis of peptide bonds, also exhibit esterase activity and can display high enantioselectivity. Subtilisin and Alcalase, both serine proteases, are particularly effective for the resolution of amino acid derivatives.[5][6][7][8] The strategy involves the enantioselective hydrolysis of an N-protected amino acid ester. The enzyme preferentially hydrolyzes the L-enantiomer (S-form) to the corresponding N-acetyl amino acid, leaving the D-enantiomer (R-form) as the unreacted ester.

Protocol 1: Alcalase-Catalyzed Resolution of N-Acetyl-(D,L)-Homophenylalanine Ethyl Ester

This protocol is adapted from a method that successfully yields L-(+)-homophenylalanine with high enantiomeric purity.[5] By stopping the reaction at approximately 50% conversion, the unreacted ester will be the enantiomerically enriched (R)-form.

Causality Behind Experimental Choices:

-

N-Acetylation and Esterification: The native amino acid is first derivatized to an N-acetyl ethyl ester. This is crucial because the free amino and carboxyl groups can interfere with the enzyme's active site. The ester group provides a handle for the enzyme's hydrolytic activity, and the acetyl group protects the amine.

-

Enzyme Selection: Alcalase, a robust and inexpensive industrial protease, has demonstrated high selectivity in this resolution.[3][5]

-

pH Control: The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the medium. Maintaining a stable pH (typically around 8.0 for Alcalase) is critical for optimal enzyme activity and stability. A pH-stat or a well-buffered system is essential.